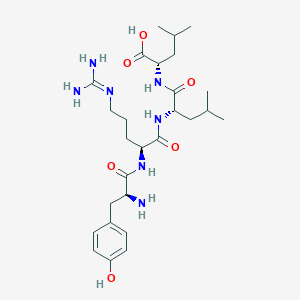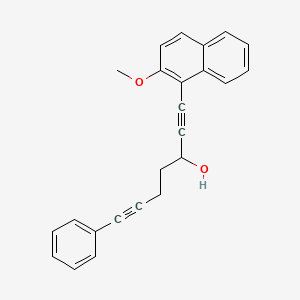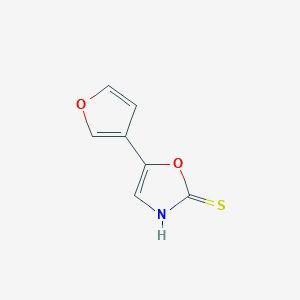
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is a heterocyclic compound that features both furan and oxazole rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazole ring is a five-membered ring containing both oxygen and nitrogen atoms The thione group (C=S) is attached to the oxazole ring, adding unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione typically involves multi-component reactions. One effective method is the reaction of arylglyoxals with barbituric acid or thiobarbituric acid and acetylacetone in water as a solvent . This one-pot, three-component reaction is conducted at 60°C for 10 hours, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry, such as using water as a solvent and conducting multi-component reactions, can be applied to scale up the synthesis. The use of readily available starting materials and environmentally friendly solvents makes this approach suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The thione group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Thiol derivatives.
Substitution: Halogenated furans.
Applications De Recherche Scientifique
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the synthesis of materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of furan and oxazole rings have been shown to interact with GABA receptors, COX-2 enzymes, and other biological targets . The exact pathways and molecular targets can vary based on the specific application and structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Furan-3-yl)barbiturate: Contains a barbiturate moiety instead of an oxazole ring.
5-(Furan-3-yl)thiobarbiturate: Similar to the barbiturate derivative but with a thione group.
Furan-2,3-diones: Oxidized derivatives of furan.
Uniqueness
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is unique due to the combination of furan and oxazole rings with a thione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Propriétés
Numéro CAS |
832077-52-8 |
|---|---|
Formule moléculaire |
C7H5NO2S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
5-(furan-3-yl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C7H5NO2S/c11-7-8-3-6(10-7)5-1-2-9-4-5/h1-4H,(H,8,11) |
Clé InChI |
AYUOHDHEHHJFPG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C2=CNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



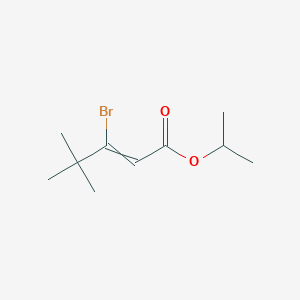

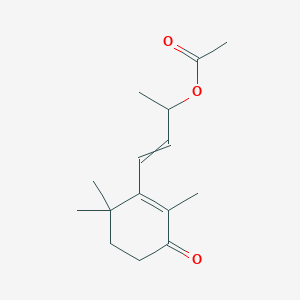
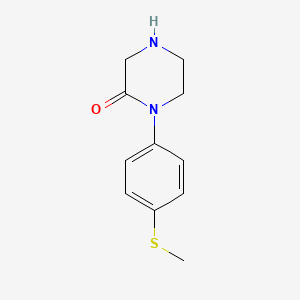
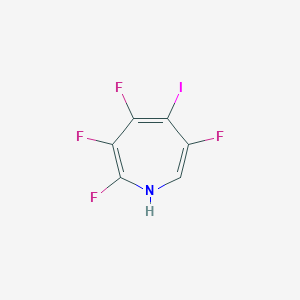
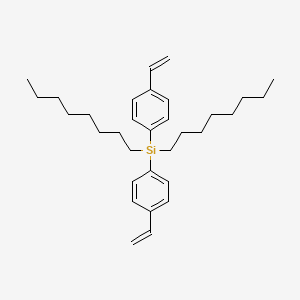

![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
